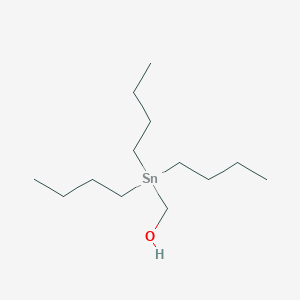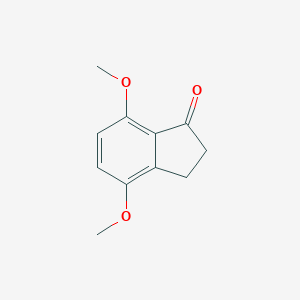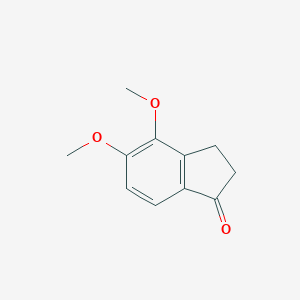
4-(2-Clorofenil)butilamina
Descripción general
Descripción
4-(2-Chlorophenyl)butylamine, also known as 4-chloro-N-tert-butylbenzeneethanamine, is a novel compound with many potential applications in scientific research. It is a small molecule that is synthesized from the reaction of 2-chlorobenzaldehyde and tert-butylamine. This compound has been studied for its potential use in drug discovery, pharmacological research, and as an organic synthesis reagent.
Aplicaciones Científicas De Investigación
Farmacología y desarrollo de fármacos
La 4-(2-Clorofenil)butilamina tiene aplicaciones potenciales en el desarrollo de nuevos compuestos farmacéuticos. Se ha estudiado por sus interacciones con varios objetivos biológicos, lo que podría conducir al desarrollo de nuevos agentes terapéuticos . Por ejemplo, su similitud estructural con las fenilbutilaminas sugiere que podría influir en los sistemas de neurotransmisores, lo que podría conducir a nuevos tratamientos para trastornos neurológicos .
Biocatálisis en la síntesis quiral
Este compuesto juega un papel en la síntesis de intermediarios quirales de fármacos a través de la biocatálisis. La naturaleza quiral de muchos fármacos es crucial para su eficacia, y la this compound se puede utilizar para producir sustancias enantioméricamente puras, que son importantes en la industria farmacéutica .
Biología química
La capacidad del compuesto para interactuar con diferentes moléculas biológicas lo convierte en un candidato para el estudio de la biología química. Se puede utilizar para comprender la base molecular de la enfermedad o como una herramienta para investigar vías biológicas .
Estudios de impacto ambiental
La investigación sobre el impacto ambiental de los productos químicos incluye la this compound. Su persistencia y potencial bioacumulación la convierten en objeto de estudio en ecotoxicología para comprender sus efectos a largo plazo en los ecosistemas .
Safety and Hazards
The safety data sheet for a related compound, n-butylamine, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is toxic in contact with skin or if inhaled . These safety considerations may also apply to “4-(2-Chlorophenyl)butylamine”, but specific safety data for this compound is not available in the search results.
Mecanismo De Acción
Target of Action
4-(2-Chlorophenyl)butylamine is a complex compound that interacts with various targets. It’s important to note that the compound’s structure suggests it may interact with receptors or enzymes that typically bind with amines .
Mode of Action
Based on its structural similarity to other amines, it can be hypothesized that it may interact with its targets through processes such as competitive inhibition, allosteric modulation, or receptor agonism/antagonism .
Biochemical Pathways
Amines like this compound are known to participate in a variety of biochemical processes, including the decarboxylation of amino acids and the amination and transamination of aldehydes and ketones . The downstream effects of these interactions can vary widely depending on the specific targets and pathways involved .
Pharmacokinetics
Similar compounds are often rapidly absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in urine .
Result of Action
Based on its structure and the known effects of similar compounds, it may influence cellular processes such as signal transduction, enzyme activity, or ion channel function .
Action Environment
The action, efficacy, and stability of 4-(2-Chlorophenyl)butylamine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or tissues .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 4-(2-Chlorophenyl)butylamine are not fully elucidated. It is known that amines, such as 4-(2-Chlorophenyl)butylamine, are formed by the decarboxylation of amino acids or by amination and transamination of aldehydes and ketones during normal metabolic processes in living cells
Cellular Effects
The specific cellular effects of 4-(2-Chlorophenyl)butylamine are not well-studied. It is known that amines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 4-(2-Chlorophenyl)butylamine is not fully understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The temporal effects of 4-(2-Chlorophenyl)butylamine in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not well-documented. It is known that the effects of amines can vary over time, from milliseconds (response time) to years (lifetime) .
Dosage Effects in Animal Models
The effects of 4-(2-Chlorophenyl)butylamine at different dosages in animal models have not been extensively studied. It is known that the effects of amines can vary with dosage, and high doses can potentially have toxic or adverse effects .
Metabolic Pathways
The metabolic pathways that 4-(2-Chlorophenyl)butylamine is involved in are not well-characterized. It is known that amines are involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
The transport and distribution of 4-(2-Chlorophenyl)butylamine within cells and tissues are not well-understood. It is known that amines can be transported and distributed within cells and tissues .
Subcellular Localization
The subcellular localization of 4-(2-Chlorophenyl)butylamine and its effects on activity or function are not well-characterized. It is known that amines can be localized in various subcellular compartments .
Propiedades
IUPAC Name |
4-(2-chlorophenyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMJRFUCKUESEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465733 | |
| Record name | Benzenebutanamine, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
807343-03-9 | |
| Record name | Benzenebutanamine, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


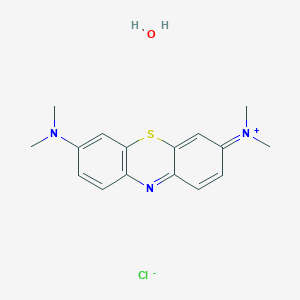
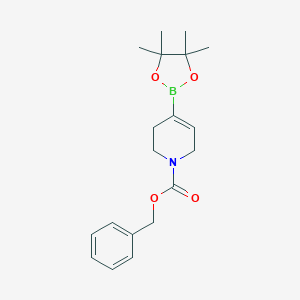



![(1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone](/img/structure/B110792.png)


![2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid](/img/structure/B110805.png)
